4-(Hydroxymethyl)-3-methylbenzonitrile
Overview
Description
4-(Hydroxymethyl)-3-methylbenzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Resistance in Transgenic Plants 4-(Hydroxymethyl)-3-methylbenzonitrile, through its relation to bromoxynil (a photosystem II inhibitor in plants), plays a role in herbicide resistance. Transgenic tobacco plants expressing a gene from Klebsiella ozaenae converted bromoxynil to its primary metabolite, demonstrating an approach to obtain herbicide resistance via novel catabolic detoxification genes in plants (Stalker, Mcbride, & Malyj, 1988).
Cosmetic and Food Preservative Analysis Methyl 4-hydroxybenzoate, a compound related to this compound, is used as an anti-microbial agent in cosmetics, personal-care products, and food preservatives. Studies have analyzed its crystal structure and intermolecular interactions, contributing to understanding its pharmaceutical activity (Sharfalddin et al., 2020).
Cancer Research Iron(II)-Cyclopentadienyl compounds featuring 4-hydroxymethylbenzonitrile demonstrated strong activity against colorectal and triple-negative breast cancer cells, indicating the potential for cancer treatment applications (Pilon et al., 2020).
Biodegradation Studies Research on bromoxynil, closely related to this compound, includes its anaerobic biodegradability under various conditions, contributing to environmental science and understanding the ecological impact of such compounds (Knight, Berman, & Häggblom, 2003).
Pharmacology and Radiopharmaceuticals Derivatives of this compound have been used in pharmacology as selective serotonin receptor agonists, and in radiopharmaceuticals for the preparation of low-molecular weight compounds, showcasing its versatility in medical applications (Kristensen, Märcher-Rørsted, & Nykodemová, 2021).
Properties
IUPAC Name |
4-(hydroxymethyl)-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZOFOJIGRTLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592838 | |
Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227094-07-7 | |
Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.